Tinosorb S: A Comprehensive Technical Guide to its UV Absorption Spectrum
Tinosorb S: A Comprehensive Technical Guide to its UV Absorption Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinosorb® S, chemically known as Bemotrizinol or Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, is a highly efficient, oil-soluble, broad-spectrum ultraviolet (UV) filter. Its ability to absorb a wide range of UV radiation, encompassing both UVA and UVB regions, coupled with its exceptional photostability, has established it as a cornerstone ingredient in modern sunscreen and skincare formulations. This technical guide provides an in-depth analysis of the UV absorption spectrum of Tinosorb S, detailed experimental protocols for its characterization, and a summary of its key photophysical properties.
Physicochemical Properties
| Property | Value | Reference |
| INCI Name | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | [1] |
| Chemical Name | 2,4-bis-[[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl]-6-(4-methoxyphenyl)-1,3,5-triazine | |
| CAS Number | 187393-00-6 | |
| Molecular Formula | C₃₈H₄₉N₃O₅ | |
| Molecular Weight | 627.8 g/mol | |
| Physical Form | Light yellow powder | |
| Solubility | Oil-soluble | [1] |
UV Absorption Spectrum and Properties
Tinosorb S is distinguished by its broad-spectrum UV absorption, covering the entire UVA and UVB range from approximately 280 nm to 400 nm.[2][3] This comprehensive protection is attributed to its molecular structure, which features two distinct absorption peaks.
| Parameter | Value | Solvent | Reference |
| UVB Absorption Peak (λmax) | ~310 nm | Ethanol | [2][4] |
| UVA Absorption Peak (λmax) | ~340 - 345 nm | Ethanol, 2-Propanol, Acetonitrile | [2][4][5][6] |
| Specific Extinction (E1%, 1cm) | 819 | Ethanol (at 340 nm) | [4] |
| Specific Extinction (E1%, 1cm) | ≥ 790 | 2-Propanol (at 341 nm) | [7] |
| Molar Extinction Coefficient (ε) | 31,000 dm³ mol⁻¹ cm⁻¹ | Acetonitrile (at 309 nm) | [6] |
| Molar Extinction Coefficient (ε) | 36,000 dm³ mol⁻¹ cm⁻¹ | Acetonitrile (at 340 nm) | [6] |
The presence of two absorption maxima, one in the UVB range and another in the UVA II range, ensures effective protection against both the erythemogenic effects of UVB and the deeper penetrating, photoaging effects of UVA radiation.
Photostability
A key attribute of Tinosorb S is its exceptional photostability. Unlike many older organic UV filters that degrade upon exposure to UV radiation, Tinosorb S remains largely intact, ensuring sustained protection. This stability is inherent to its hydroxyphenyl triazine (HPT) chemical structure. Furthermore, Tinosorb S can effectively stabilize other, less photostable UV filters, such as avobenzone, when used in combination.[8]
Experimental Protocol: Determination of UV Absorption Spectrum
The following protocol outlines a standard procedure for determining the UV absorption spectrum of Tinosorb S.
1. Materials and Equipment:
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Tinosorb S (Bemotrizinol) powder
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Spectrophotometric grade solvent (e.g., Ethanol, 2-Propanol, or Acetonitrile)
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Calibrated dual-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda 16 or equivalent)
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Quartz cuvettes (1 cm path length)
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Analytical balance
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Volumetric flasks and pipettes
2. Preparation of Stock Solution:
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Accurately weigh a precise amount of Tinosorb S powder (e.g., 10 mg).
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Dissolve the powder in the chosen solvent and fill the flask to the mark. This creates a stock solution of known concentration (e.g., 100 µg/mL).
3. Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will fall within the linear range of the spectrophotometer's absorbance reading (typically 0.2 - 1.0 AU). For example, a 1:10 dilution of the stock solution would yield a 10 µg/mL solution.
4. Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 250 nm to 450 nm.
-
Use the chosen solvent as the blank reference.
-
Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the working solution before filling it.
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Record the absorbance spectrum of each working solution.
5. Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Calculate the specific extinction coefficient (E1%, 1cm) or the molar extinction coefficient (ε) at the λmax values using the Beer-Lambert law:
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A = εcl
-
Where:
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A = Absorbance
-
ε = Molar extinction coefficient (in L mol⁻¹ cm⁻¹)
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c = Concentration (in mol L⁻¹)
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l = Path length of the cuvette (in cm)
-
-
The specific extinction (E1%, 1cm) is the absorbance of a 1% (w/v) solution in a 1 cm cuvette.
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Experimental Workflow Diagram
Caption: Workflow for determining the UV absorption spectrum of Tinosorb S.
Signaling Pathway and Mechanism of Action
Tinosorb S functions as a chemical sunscreen, meaning it absorbs UV radiation and converts it into a less harmful form of energy, primarily heat. The energy absorption process excites the molecule to a higher energy state. It then rapidly returns to its ground state through non-radiative decay pathways, dissipating the energy as thermal vibrations. This efficient energy conversion process without undergoing chemical degradation is the basis for its high photostability.
Caption: Simplified mechanism of UV energy dissipation by Tinosorb S.
Conclusion
Tinosorb S is a highly effective, photostable, broad-spectrum UV filter with a well-characterized UV absorption profile. Its dual absorption peaks in the UVB and UVA regions provide comprehensive protection against solar radiation. The robust and reproducible methods for determining its UV absorption spectrum, as outlined in this guide, are essential for formulation development and quality control in the pharmaceutical and cosmetic industries. The inherent photostability and ability to stabilize other UV filters make Tinosorb S a critical component in the development of high-SPF, broad-spectrum sunscreens that offer reliable and lasting protection.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Bemotrizinol - Wikipedia [en.wikipedia.org]
- 3. dps.com.mx [dps.com.mx]
- 4. scribd.com [scribd.com]
- 5. honrel.com [honrel.com]
- 6. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemaxcel:Better Chemicals, Better Services, ingredients for pharmaceuticals, food, health and nutrition, personal care and cosmetics, animal health and specialty chemicals [chemaxcel.com]
- 8. Tinosorb S (Bemotrizinol): A Photostable UVA/UVB Sun Filter - PhaMix [phamix.com]
